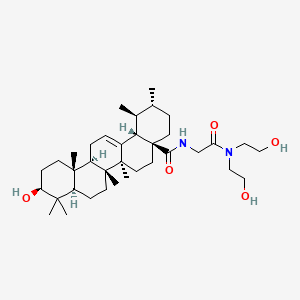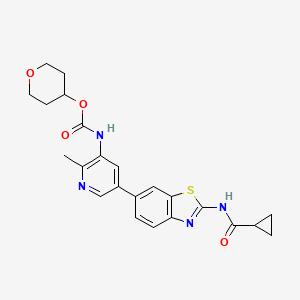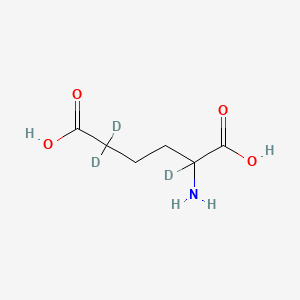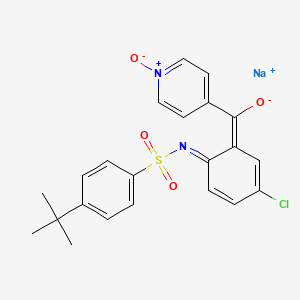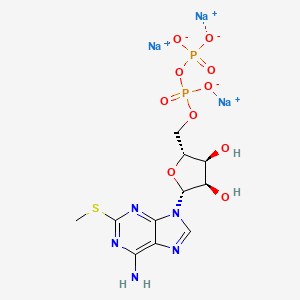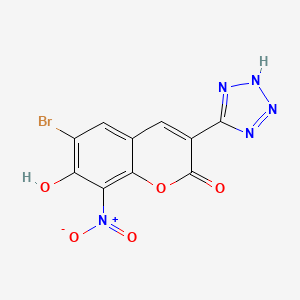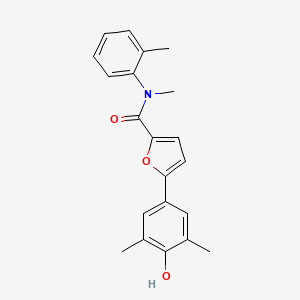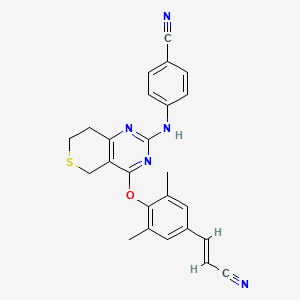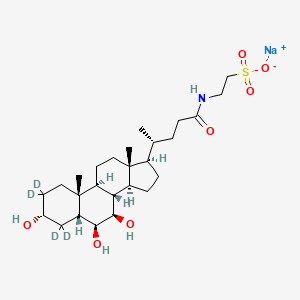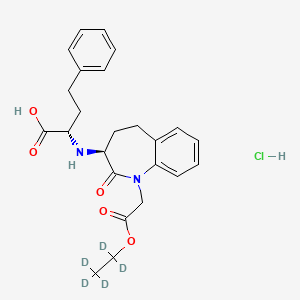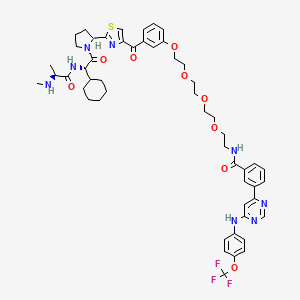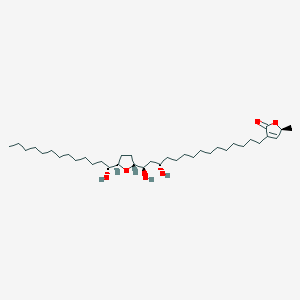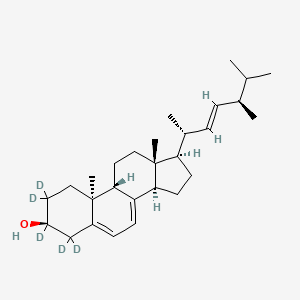
Lumisterol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumisterol-d5 is a deuterated form of lumisterol, a compound derived from the photochemical transformation of 7-dehydrocholesterol. Lumisterol is one of the metabolites of vitamin D3 and is known for its role in various biological processes, including its antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lumisterol-d5 can be synthesized through the photochemical isomerization of 7-dehydrocholesterol-d5. This process involves the exposure of 7-dehydrocholesterol-d5 to ultraviolet B (UVB) radiation, which induces the formation of this compound. The reaction conditions typically include controlled UVB exposure and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity UVB lamps and automated purification systems to ensure consistent and high-yield production. The scalability of this method allows for the efficient production of this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lumisterol-d5 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include hydroxylumisterols and other derivatives with modified functional groups. These products have been studied for their potential biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of lumisterol-d5 involves its interaction with various molecular targets and pathways. This compound and its hydroxylated derivatives have been shown to act as inverse agonists of retinoic acid receptor-related orphan receptors (RORs) and interact with the non-genomic pocket of the vitamin D receptor (VDR). These interactions lead to the modulation of gene expression and the activation of antioxidant responses, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of this compound
This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in research applications. Additionally, its specific interactions with RORs and VDR distinguish it from other vitamin D metabolites, highlighting its potential for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C28H44O |
|---|---|
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
(3S,9R,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D |
InChI-Schlüssel |
DNVPQKQSNYMLRS-HSNNVTMQSA-N |
Isomerische SMILES |
[2H][C@@]1(C(C[C@]2([C@@H]3CC[C@]4([C@H](C3=CC=C2C1([2H])[2H])CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C)([2H])[2H])O |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


